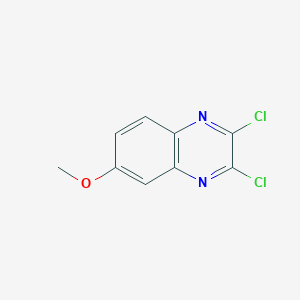

2,3-Dichloro-6-methoxyquinoxaline

Description

Historical Perspectives and Evolution of Quinoxaline (B1680401) Research

The formal history of quinoxaline began in the late 19th century. The first synthesis of a quinoxaline derivative was achieved in 1884 by Korner and Hinsberg through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sigmaaldrich.com This foundational reaction laid the groundwork for the exploration of the quinoxaline scaffold. Early research primarily focused on the synthesis and basic characterization of these heterocyclic compounds. Over the decades, the field has witnessed a significant evolution, driven by the discovery of the diverse biological activities and material properties of quinoxaline derivatives. chem-tools.com The development of advanced analytical techniques and more sophisticated synthetic methodologies has allowed for the creation of a vast library of quinoxaline-based molecules with tailored functionalities. researchgate.net

Overview of the Quinoxaline Scaffold in Contemporary Chemical Science

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is recognized for its remarkable versatility. researchgate.net In contemporary chemical science, this structural motif is a cornerstone in the design of a wide array of functional molecules. Its applications span from pharmaceuticals, where it is a key component in various therapeutic agents, to materials science, where it is utilized in the development of dyes, organic semiconductors, and electroluminescent materials. researchgate.netrasayanjournal.co.in The significance of the quinoxaline scaffold lies in its unique electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of its chemical and physical characteristics. researchgate.net This has led to its description as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in biologically active compounds. chem-tools.com

Focus on Dichloro-methoxyquinoxaline Derivatives within the Quinoxaline Landscape

Within the extensive family of quinoxaline derivatives, those bearing dichloro and methoxy (B1213986) substituents represent an important subclass. These functional groups significantly influence the electronic nature and reactivity of the quinoxaline ring system. The chlorine atoms, being electron-withdrawing, and the methoxy group, being electron-donating, create a unique electronic profile that can be exploited in various chemical transformations. 2,3-dichloroquinoxalines, in particular, are valuable intermediates in organic synthesis. researchgate.net The two chlorine atoms are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide range of other functional groups, thereby enabling the synthesis of diverse and complex molecular architectures. Research into dichloro-methoxyquinoxaline derivatives is driven by the potential to create novel compounds with specific biological activities or material properties.

Properties and Synthesis of 2,3-Dichloro-6-methoxyquinoxaline

The compound this compound is a white to off-white crystalline solid. sigmaaldrich.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₆Cl₂N₂O |

| Molecular Weight | 229.06 g/mol |

| Melting Point | 114-118 °C |

| Appearance | White to off-white powder or crystals |

| CAS Number | 39267-04-4 |

Interactive Data Table of Chemical Properties

The synthesis of this compound has been reported through a one-pot reaction. This process involves the reaction of 4-methoxybenzene-1,2-diamine with oxalic acid, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF). researchgate.net This method provides a direct route to the desired product with good yield.

Crystallographic Data

| Crystal Data | |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 15.597(6) |

| b (Å) | 3.9346(16) |

| c (Å) | 15.614(6) |

| β (°) | 101.834(4) |

| Volume (ų) | 937.8(6) |

| Z | 4 |

Interactive Data Table of Crystallographic Information

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJQDGNCJJPQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350621 | |

| Record name | 2,3-dichloro-6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-04-4 | |

| Record name | 2,3-Dichloro-6-methoxyquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-6-methoxyqiunoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dichloro 6 Methoxyquinoxaline and Its Analogs

Classical Approaches to Quinoxaline (B1680401) Ring Formation

The foundational methods for constructing the quinoxaline scaffold have been well-established for over a century and typically involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov These traditional approaches, while effective, often necessitate high temperatures and the use of strong acid catalysts. nih.govnih.gov

Condensation Reactions with o-Phenylenediamines and α-Dicarbonyl Compounds

The most classic and widely employed method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound. encyclopedia.pubsapub.orgresearchgate.net This reaction, first reported by Körner and Hinsberg in 1884, forms the basis for many synthetic routes to quinoxaline derivatives. encyclopedia.pubnih.govijpsjournal.comresearchgate.net The reaction is versatile, allowing for the synthesis of a variety of substituted quinoxalines by using appropriately substituted starting materials. sapub.org For instance, the reaction of o-phenylenediamine with glyoxal (B1671930) yields the parent quinoxaline. sapub.org

The synthesis of 2,3-disubstituted quinoxaline derivatives can be achieved through the condensation of o-phenylenediamine with various 1,2-diketones. sapub.org While the reaction can proceed without a catalyst, it often requires elevated temperatures and long reaction times. nih.gov To improve reaction efficiency, various catalysts have been employed, including mild acidic reagents and heterogeneous catalysts. nih.govsapub.org

A key precursor for 2,3-dichloro-6-methoxyquinoxaline is 6-methoxy-quinoxaline-2,3(1H,4H)-dione. This intermediate can be synthesized through the condensation of 4-methoxy-1,2-phenylenediamine with a suitable α-dicarbonyl compound like oxalic acid. The resulting dione (B5365651) can then be chlorinated to yield the target compound.

Hinsberg and Körner Synthetic Strategies

The Hinsberg and Körner syntheses are foundational in quinoxaline chemistry. Both methods, independently reported in 1884, rely on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.netorientjchem.org These strategies remain a cornerstone for the synthesis of the quinoxaline ring system. nih.gov The Hinsberg reaction specifically refers to the synthesis of quinoxaline-2,3-diones from o-phenylenediamines and diethyl oxalate. sapub.org

Modifications to these classical methods have been developed to expand their scope and improve their efficiency. These include the use of surrogates for 1,2-dicarbonyl compounds, such as α-haloketones, α-hydroxyketones, and epoxides. nih.gov

Modern Synthetic Strategies for Functionalized Quinoxalines

In recent years, there has been a significant push towards the development of more efficient, sustainable, and versatile methods for the synthesis of functionalized quinoxalines. These modern strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of quinoxaline scaffolds is no exception. bohrium.comrsc.org Various transition metals, including palladium, copper, nickel, and iron, have been successfully employed to catalyze the formation of quinoxalines. orientjchem.orgbohrium.comresearchgate.net These reactions often proceed through C-C and C-N bond formation, offering novel pathways to functionalized quinoxalines. bohrium.com

For example, copper-catalyzed reactions have been utilized for the one-pot, three-component synthesis of quinoxalines from 2-iodoanilines, arylacetaldehydes, and sodium azide. organic-chemistry.org Nickel-catalyzed methods provide an eco-friendly route for quinoxaline synthesis via dehydrogenative coupling reactions. organic-chemistry.org Transition metal-doped carbon aerogels have also shown promise as selective catalysts for quinoxaline synthesis from o-phenylenediamine and α-hydroxy ketones. uned.es

The direct C-H functionalization of the quinoxaline ring is another significant advancement, allowing for the introduction of various functional groups without the need for pre-functionalized substrates. thieme-connect.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.come-journals.inudayton.edu This technology has been successfully applied to the synthesis of quinoxaline derivatives, frequently under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.come-journals.in

The condensation of diamines and dicarbonyls can be carried out rapidly under microwave irradiation, with some reactions completing in as little as 3.5 minutes and yielding products in the range of 80-90%. e-journals.in This method is not only faster but also often results in cleaner reactions with easier work-up procedures. e-journals.in For instance, the reaction of o-phenylenediamine with benzil (B1666583) derivatives in the presence of a catalyst can be significantly accelerated using microwave heating. sapub.org The synthesis of quinoxaline derivatives from o-phenylenediamine and dialkyl acetylenedicarboxylate (B1228247) has also been effectively achieved using microwave irradiation in a solventless system. tandfonline.com

| Reactants | Conditions | Yield | Reference |

| o-Phenylenediamine, Dialkyl acetylenedicarboxylate | Microwave, Solvent-free | High | tandfonline.com |

| Diamines, Dicarbonyls | Microwave, Solvent-free, 3.5 min | 80-90% | e-journals.in |

| o-Phenylenediamine, Benzil | Microwave | High | sapub.org |

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. A novel mechanochemical approach utilizing a spiral gas-solid two-phase flow has been developed for the efficient synthesis of quinoxaline derivatives. mdpi.com This method is notable for being solvent-free and operating at room temperature, significantly reducing reaction times. mdpi.com For example, the synthesis of 2,3-diphenylquinoxaline (B159395) was completed within 2 minutes with a 93% yield using this technique. mdpi.com

Another green approach involves the use of Natural Deep Eutectic Solvents (NADESs). The condensation of 1,2-diamino compounds with 1,2-dicarbonyl derivatives can be achieved rapidly (in 5 minutes) and with high yields (>90%) at room temperature using a choline (B1196258) chloride/water NADES, without the need for an additional catalyst. unicam.itresearchgate.net This method is particularly advantageous for synthesizing functionalized quinoxalines with acid-sensitive protecting groups. unicam.it

Multicomponent Reactions in Quinoxaline Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like quinoxalines from simple starting materials in a single step. bohrium.comnih.gov This approach is highly valued for its ability to generate molecular diversity and for its alignment with the principles of green chemistry by reducing the number of synthetic steps, and consequently, waste. bohrium.comnih.gov

MCRs for quinoxaline synthesis often involve the condensation of 1,2-diaminoarenes with 1,2-dicarbonyl compounds, but have expanded to include a variety of other starting materials and reaction types. bohrium.com Isocyanide-based MCRs, such as the Ugi reaction, are prominent examples that lead to the formation of diverse quinoxaline structures. bohrium.com These reactions can be facilitated by various catalysts, including palladium, and can be designed as domino, sequential, or consecutive processes to build the quinoxaline core. bohrium.com The versatility of MCRs allows for the incorporation of different functional groups, leading to the synthesis of a wide array of quinoxaline derivatives, including quinoxaline-furan bis-heterocyclic structures and quinoxaline-pseudopeptide-triazole pharmacophores. bohrium.com

Green Chemistry Principles in Quinoxaline Synthesis

The integration of green chemistry principles into the synthesis of quinoxalines is a growing area of research, driven by the need to develop more sustainable and environmentally friendly chemical processes. ijirt.orgbenthamdirect.com Traditional methods often rely on hazardous solvents, high energy consumption, and produce significant waste. ijirt.org Green approaches aim to mitigate these issues through various strategies.

Solvent-Free Conditions and Green Solvents (e.g., Water, Ethanol, Ionic Liquids, Supercritical CO2)

A significant advancement in green quinoxaline synthesis is the move towards solvent-free reaction conditions. ias.ac.intandfonline.comrsc.org These methods, often employing grinding or mechanochemical agitation, can lead to high yields in short reaction times without the need for traditional, often toxic, organic solvents. tandfonline.comrsc.org For instance, the use of a mini cell homogenizer with stainless steel balls has been shown to afford quinoxalines in minutes with a near-zero E-factor, as the only byproduct is water. rsc.org

When solvents are necessary, the focus has shifted to "green" alternatives. Water is a highly attractive solvent due to its safety, low cost, and non-toxic nature. tandfonline.com Ethanol is another environmentally benign option. rsc.org Ionic liquids and deep eutectic solvents are also being explored as recyclable and effective reaction media for quinoxaline synthesis. benthamdirect.comtandfonline.com The use of these green solvents not only reduces the environmental impact but can also in some cases enhance the reaction rates and selectivity. tandfonline.com

| Green Solvent/Condition | Key Advantages | Reference(s) |

| Solvent-Free | High yields, short reaction times, easy workup, reduced waste | ias.ac.intandfonline.comrsc.org |

| Water | Safe, non-toxic, environmentally friendly, inexpensive | tandfonline.com |

| Ethanol | Benign solvent, can be used in refluxing conditions | rsc.org |

| Ionic Liquids | Recyclable, can enhance reaction rates and selectivity | benthamdirect.comtandfonline.com |

Utilization of Reusable Catalysts (e.g., Nanocatalysts, Heteropolyacids)

The development and use of reusable catalysts are central to green quinoxaline synthesis. benthamdirect.comresearchgate.net These catalysts can be easily separated from the reaction mixture and used in multiple reaction cycles, reducing waste and cost. rsc.org

Nanocatalysts have shown great promise in this area. researchgate.netrsc.org Magnetic nanoparticles, such as Fe3O4, are particularly advantageous as they can be easily recovered using an external magnet. rsc.org These nanocatalysts can be functionalized to enhance their catalytic activity and stability. rsc.org For example, cobalt nanoparticles supported on mesoporous SBA-15 have demonstrated excellent activity and reusability for over ten cycles. rsc.org

Heteropolyacids are another class of efficient and reusable catalysts for quinoxaline synthesis. nih.gov These solid acid catalysts, such as molybdophosphovanadates supported on alumina, can effectively catalyze the condensation reaction under mild conditions. nih.gov Other examples of reusable catalysts include sulfated polyborate, p-toluenesulfonic acid, and cellulose (B213188) sulfuric acid. ias.ac.intandfonline.comtandfonline.com

| Catalyst Type | Example(s) | Key Advantages | Reference(s) |

| Nanocatalysts | Fe3O4, Co nanoparticles on SBA-15 | High activity, easy recovery (especially magnetic), reusability | rsc.org |

| Heteropolyacids | Molybdophosphovanadates on alumina | Solid acid, reusable, effective under mild conditions | nih.gov |

| Other Reusable Catalysts | Sulfated polyborate, p-toluenesulfonic acid, cellulose sulfuric acid | Inexpensive, efficient, environmentally friendly | ias.ac.intandfonline.comtandfonline.com |

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions inherently promote atom economy by combining multiple reactants in a single step. nih.gov

Dehydrogenative coupling and borrowing hydrogen methodologies are examples of atom-economical approaches to quinoxaline synthesis. rsc.org For instance, a cobalt complex has been used to catalyze the synthesis of quinoxalines from vicinal diols and o-phenylenediamines, where the only byproduct is water. rsc.orgrsc.org Similarly, catalyst-free methods that utilize the inherent reactivity of the starting materials under specific conditions, such as refluxing in ethanol, also contribute to waste reduction by eliminating the need for a catalyst and complex purification steps. rsc.org The ultimate goal is to design synthetic routes where the E-factor (Environmental factor), which measures the amount of waste produced per unit of product, is as close to zero as possible. rsc.org

Specific Synthetic Routes to this compound

The synthesis of the specific compound this compound involves carefully selected precursors and reaction conditions to introduce the desired chloro and methoxy (B1213986) functionalities onto the quinoxaline core.

Precursor Selection and Reaction Conditions

A common and effective method for the synthesis of 2,3-dichloroquinoxalines involves the chlorination of the corresponding quinoxaline-2,3(1H,4H)-dione precursor. chemicalbook.com For this compound, the likely precursor is 6-methoxyquinoxaline-2,3(1H,4H)-dione.

The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). chemicalbook.com The reaction is often carried out at elevated temperatures, for example, by refluxing in POCl3 at 100 °C for several hours. chemicalbook.com Another reported method involves the use of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like 1-chlorobutane, with refluxing for a shorter duration. chemicalbook.com

A one-pot synthesis has also been described, starting from 4-methoxybenzene-1,2-diamine and oxalic acid, which first form the dione in situ, followed by chlorination with POCl3 and DMF. researchgate.net This method has been reported to produce this compound in good yield. researchgate.net The presence of the chlorine atoms at the 2 and 3 positions makes the resulting compound a versatile electrophile for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functional groups. udayton.edu

| Precursor | Reagents | Conditions | Yield | Reference |

| 6-methoxyquinoxaline-2,3(1H,4H)-dione | POCl3 | Reflux, 100 °C, 3h | - | chemicalbook.com |

| 6-methoxyquinoxaline-2,3(1H,4H)-dione | SOCl2, DMF (cat.) | Reflux in 1-chlorobutane, 1h | - | chemicalbook.com |

| 4-methoxybenzene-1,2-diamine, Oxalic acid | POCl3, DMF | One-pot, 110 °C | 81.7% | researchgate.net |

Halogenation Strategies at the Quinoxaline Core

The introduction of chlorine atoms at the 2 and 3 positions of the quinoxaline ring is a key transformation in the synthesis of the title compound and its analogs. This is almost universally accomplished through the chlorination of a quinoxaline-2,3(1H,4H)-dione (also known as 2,3-dihydroxyquinoxaline) precursor. This precursor is synthesized by the acid-catalyzed condensation of a corresponding o-phenylenediamine with oxalic acid. nih.govresearchgate.net

The conversion of the dione to the dichloro derivative is a robust and high-yielding reaction. The most common chlorinating agents employed for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). chemicalbook.com The reaction is often facilitated by the addition of a catalytic amount of N,N-dimethylformamide (DMF), which can form a Vilsmeier reagent in situ with the chlorinating agent, enhancing the reactivity of the system. researchgate.netresearchgate.net

For instance, the synthesis of the parent 2,3-dichloroquinoxaline (B139996) involves refluxing quinoxaline-2,3(1H,4H)-dione with POCl₃ or a mixture of thionyl chloride and DMF. chemicalbook.com This strategy is broadly applicable to substituted quinoxaline-diones. The synthesis of 6-bromo-2,3-dichloroquinoxaline, an analog of the title compound, follows the same principle, starting from 6-bromo-1,4-dihydroquinoxaline-2,3-dione and treating it with phosphorus oxychloride. nih.gov Similarly, other analogs, such as those with sulfonyl groups, are prepared via this chlorination protocol. researchgate.net

| Precursor | Chlorinating Agent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux, 100 °C, 3h | 2,3-Dichloroquinoxaline | 92% | chemicalbook.com |

| Quinoxaline-2,3(1H,4H)-dione | SOCl₂ / DMF (cat.) | Reflux, 1-chlorobutane, 1h | 2,3-Dichloroquinoxaline | 98% | chemicalbook.com |

| 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | POCl₃ / DMF (cat.) | Not specified | 6-Bromo-2,3-dichloroquinoxaline | Good yield | nih.gov |

| 6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione | POCl₃ / DMF | 80 °C, 6h | 2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | Not specified | researchgate.net |

Introduction of Methoxy Substituents

The methoxy group in this compound is typically introduced by utilizing a precursor that already contains the substituent on the benzene (B151609) ring. The most direct and efficient synthesis starts with 4-methoxy-1,2-phenylenediamine. researchgate.net

This synthesis follows a two-step sequence:

Cyclocondensation: 4-methoxy-benzene-1,2-diamine is reacted with oxalic acid dihydrate in the presence of hydrochloric acid. This reaction forms the heterocyclic core, yielding 6-methoxy-quinoxaline-2,3-(1H,4H)-dione.

Chlorination: The resulting dione is then chlorinated, as described in the previous section. Treatment with phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl groups (or their keto tautomers) with chlorine atoms, affording the final product, this compound. researchgate.net

This entire one-pot process has been reported to produce the target compound in a high yield of 81.7%. researchgate.net

| Step | Starting Materials | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-Methoxy-benzene-1,2-diamine, Oxalic acid dihydrate | 4 M HCl (aq) | 6-Methoxy-quinoxaline-2,3-(1H,4H)-dione | 81.7% (overall) | researchgate.net |

| 2 | 6-Methoxy-quinoxaline-2,3-(1H,4H)-dione | POCl₃ | This compound |

Alternative strategies for introducing methoxy groups onto a pre-formed quinoxaline ring exist, though they are less common for the synthesis of this specific compound. For example, nucleophilic aromatic substitution can be employed. In certain quinoxaline derivatives, a good leaving group, such as a fluorine atom, can be displaced by a methoxy group from a solvent like methanol, particularly under basic conditions. nih.gov This method is more relevant for creating analogs where the methoxy group is introduced at a later stage of the synthetic sequence.

Reactivity and Chemical Transformations of 2,3 Dichloro 6 Methoxyquinoxaline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2,3-dichloro-6-methoxyquinoxaline. The electron-deficient character of the pyrazine (B50134) ring facilitates the attack of nucleophiles at the C2 and C3 positions, leading to the displacement of the chloro substituents. This process typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org The high reactivity of the C-Cl bonds in 2,3-dichloroquinoxaline (B139996) derivatives makes them valuable precursors for the synthesis of a wide range of functionalized quinoxalines.

The reaction of this compound with various amines and hydroxide (B78521) sources provides a direct route to amino and hydroxy-functionalized quinoxalines, respectively. These reactions are fundamental in the synthesis of compounds with potential biological activities.

Amination reactions can be readily achieved by treating this compound with primary or secondary amines. The reaction outcome, whether mono- or di-substitution, can often be controlled by modulating the reaction conditions such as temperature, solvent, and the stoichiometry of the amine. For instance, the reaction with an excess of an amine at elevated temperatures typically leads to the disubstituted product.

Hydroxylation, the replacement of a chlorine atom with a hydroxyl group, can be accomplished by reacting this compound with a hydroxide source, such as sodium hydroxide or potassium hydroxide. This transformation is crucial for the synthesis of quinoxalinone derivatives, which are prevalent in many pharmacologically active molecules.

| Nucleophile | Reagent/Conditions | Product |

| Amine | R-NH2, heat | 2-Amino-3-chloro-6-methoxyquinoxaline or 2,3-Diamino-6-methoxyquinoxaline |

| Hydroxide | NaOH or KOH, heat | 2-Chloro-3-hydroxy-6-methoxyquinoxaline or 2,3-Dihydroxy-6-methoxyquinoxaline |

The chloro substituents of this compound are also readily displaced by alkoxides and thiolates, leading to the formation of ether and thioether derivatives, respectively. These reactions expand the chemical space accessible from this versatile starting material.

The synthesis of ether derivatives is typically carried out by reacting this compound with an appropriate alcohol in the presence of a base. The base deprotonates the alcohol to form the more nucleophilic alkoxide, which then attacks the quinoxaline (B1680401) core.

Similarly, thioether derivatives can be prepared by reacting this compound with a thiol in the presence of a base. youtube.commasterorganicchemistry.com Thiolates are generally excellent nucleophiles, and these reactions often proceed with high efficiency. masterorganicchemistry.com The resulting thioether-substituted quinoxalines are of interest in medicinal chemistry and materials science.

| Nucleophile | Reagent/Conditions | Product |

| Alkoxide | R-OH, Base (e.g., NaH) | 2-Alkoxy-3-chloro-6-methoxyquinoxaline or 2,3-Dialkoxy-6-methoxyquinoxaline |

| Thiolate | R-SH, Base (e.g., NaH) | 2-Alkylthio-3-chloro-6-methoxyquinoxaline or 2,3-Bis(alkylthio)-6-methoxyquinoxaline |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The carbon-chlorine bonds can be selectively activated by various transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are particularly effective in mediating a variety of cross-coupling reactions with this compound. These reactions allow for the introduction of a wide range of substituents onto the quinoxaline scaffold.

The Suzuki coupling reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is a highly versatile method for forming new carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

The Sonogashira coupling provides a route to alkynyl-substituted quinoxalines by reacting this compound with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

The Heck reaction enables the formation of carbon-carbon bonds by coupling this compound with an alkene. This reaction is catalyzed by a palladium catalyst and typically requires a base.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Ar-B(OH)2 | Pd catalyst, Base | 2-Aryl-3-chloro-6-methoxyquinoxaline or 2,3-Diaryl-6-methoxyquinoxaline |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-3-chloro-6-methoxyquinoxaline or 2,3-Dialkynyl-6-methoxyquinoxaline |

| Heck | Alkene | Pd catalyst, Base | 2-Alkenyl-3-chloro-6-methoxyquinoxaline or 2,3-Dialkenyl-6-methoxyquinoxaline |

While palladium catalysts are the most commonly employed, other transition metals can also mediate important transformations of this compound. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen and carbon-nitrogen bonds. Nickel catalysts have also shown promise in mediating cross-coupling reactions of chloroquinoxalines, sometimes offering different reactivity or selectivity compared to palladium.

Electrophilic Aromatic Substitution on the Benzo Ring

While the pyrazine ring of this compound is electron-deficient and thus generally unreactive towards electrophiles, the benzo ring, activated by the electron-donating methoxy (B1213986) group, can undergo electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com The methoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group.

| Reaction | Reagent | Expected Product Position |

| Nitration | HNO3/H2SO4 | Ortho or para to the methoxy group |

| Halogenation | X2, Lewis Acid | Ortho or para to the methoxy group |

| Sulfonation | SO3/H2SO4 | Ortho or para to the methoxy group |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | Ortho or para to the methoxy group |

| Friedel-Crafts Acylation | R-COCl, Lewis Acid | Ortho or para to the methoxy group |

Functionalization of the Methoxy Group

The primary route for functionalizing the methoxy group on the this compound ring is through its cleavage to reveal a hydroxyl group. This transformation from a methoxy to a hydroxy functionality is a critical step as it opens up a new avenue for derivatization, allowing for the introduction of a variety of functional groups through reactions such as etherification, esterification, and Mitsunobu reactions.

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis, and several reagents can be employed for this purpose. The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions, especially given the presence of the reactive chloro-substituents on the quinoxaline core.

Common reagents used for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids such as hydrobromic acid (HBr). chem-station.commasterorganicchemistry.com

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for the cleavage of aryl methyl ethers due to its high reactivity, often allowing the reaction to proceed at low temperatures. chem-station.com The mechanism involves the coordination of the Lewis acidic boron to the methoxy oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group.

Reaction Scheme with BBr₃:

Aluminum Chloride (AlCl₃): Another potent Lewis acid, AlCl₃, can also effect the demethylation of aryl ethers. The reaction often requires higher temperatures compared to BBr₃. chem-station.com

Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for ether cleavage. The reaction is typically carried out at elevated temperatures. chem-station.com

The resulting 2,3-dichloro-6-hydroxyquinoxaline is a key intermediate. The newly exposed hydroxyl group is nucleophilic and can be readily derivatized. For instance, it can be alkylated to form new ethers or acylated to form esters, significantly expanding the chemical space accessible from the starting material.

Derivatization Strategies for Library Synthesis

The strategic derivatization of the this compound scaffold is paramount for the generation of chemical libraries for high-throughput screening. The primary points of diversification on this molecule are the two chloro substituents and the methoxy group.

While the substitution of the chlorine atoms at positions 2 and 3 with various nucleophiles (amines, thiols, alcohols, etc.) is the most common strategy for library synthesis, the functionalization of the methoxy group provides an orthogonal handle for diversification. nih.gov

A typical library synthesis strategy involving the methoxy group would proceed as follows:

Initial Diversification at C-2 and C-3: Reaction of this compound with a library of nucleophiles to generate a series of 2,3-disubstituted-6-methoxyquinoxalines.

Demethylation: Cleavage of the methoxy group of the synthesized library members to yield a collection of 6-hydroxy-2,3-disubstituted quinoxalines.

Secondary Diversification at C-6: Reaction of the hydroxyl group with a second set of building blocks (e.g., alkyl halides, acyl chlorides, isocyanates) to introduce further diversity at the 6-position.

This two-tiered diversification approach allows for the rapid generation of a large and structurally diverse library of quinoxaline derivatives. The choice of building blocks for each step can be tailored to explore specific structure-activity relationships.

For solid-phase synthesis, the hydroxyl group generated from the methoxy cleavage can be used as an anchoring point to a solid support, enabling the subsequent diversification steps to be carried out in a high-throughput fashion. For instance, the synthesis of quinoxaline derivatives on an AMEBA (acid-sensitive methoxybenzaldehyde) resin has been reported, where an amino-functionalized quinoxaline was loaded onto the resin. researchgate.net A similar strategy could be envisioned using the 6-hydroxy functionality.

The following table summarizes the key transformations and their application in library synthesis:

| Transformation | Reagent/Conditions | Purpose in Library Synthesis |

| O-Demethylation | BBr₃, AlCl₃, HBr | To unmask a reactive hydroxyl group for further derivatization. |

| Etherification | Alkyl halides, Base | Introduction of various alkyl or aryl ether linkages at the 6-position. |

| Esterification | Acyl chlorides, Carboxylic acids/Coupling agents | Introduction of diverse ester functionalities at the 6-position. |

| Urethane Formation | Isocyanates | Creation of carbamate (B1207046) linkages for library diversification. |

By strategically combining the functionalization of the chloro and methoxy groups, a vast chemical space can be explored, making this compound an exceptionally valuable scaffold for the discovery of new bioactive compounds and materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-dichloro-6-methoxyquinoxaline is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons on the benzene (B151609) ring will show characteristic splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The exact chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing quinoxaline (B1680401) ring system. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound will display signals for the nine carbon atoms. The carbons bearing chlorine atoms (C-2 and C-3) are expected to be significantly deshielded and appear at a downfield chemical shift. The carbon of the methoxy group will resonate in the typical range for O-CH₃ carbons (around 55-60 ppm). The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents and the nitrogen atoms in the quinoxaline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 | - |

| Methoxy-H | ~3.9 | - |

| Quinoxaline-C (C=N) | - | 140 - 150 |

| Dichloro-substituted C | - | 145 - 155 |

| Methoxy-substituted C | - | 155 - 165 |

| Other Aromatic-C | - | 105 - 135 |

| Methoxy-C | - | ~56 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (C₉H₆Cl₂N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak will be characteristic, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆Cl₂N₂O |

| Molecular Weight | 229.06 g/mol |

| Exact Mass | 227.9857 Da |

| Key Fragmentation Pathways | Loss of Cl, CO, CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound provides a fingerprint of its functional groups.

Key expected absorption bands include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (methoxy): Around 2850-2960 cm⁻¹

C=N and C=C stretching (aromatic ring): In the region of 1500-1650 cm⁻¹

C-O stretching (methoxy group): Strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric)

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2960 - 2850 |

| C=N/C=C Ring Stretch | 1650 - 1500 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1050 |

| C-Cl Stretch | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic quinoxaline system. The extended conjugation of the quinoxaline ring, along with the influence of the methoxy and chloro substituents, will determine the position and intensity of the absorption maxima (λmax). Generally, quinoxaline derivatives exhibit strong absorptions in the UV region.

X-ray Crystallography

X-ray crystallography provides the most definitive structural elucidation by determining the precise arrangement of atoms in a crystalline solid. A study on the crystal structure of this compound has been reported, confirming its molecular geometry and packing in the solid state. researchgate.net

The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure analysis reveals that the quinoxaline ring system is essentially planar. The bond lengths and angles within the molecule are within the expected ranges for such a heterocyclic system. researchgate.net

Table 4: Crystal Data and Structure Refinement for this compound. researchgate.net

| Parameter | Value |

| Empirical formula | C₉H₆Cl₂N₂O |

| Formula weight | 229.06 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 15.597(6) |

| b (Å) | 3.9346(16) |

| c (Å) | 15.614(6) |

| β (°) | 101.834(4) |

| Volume (ų) | 937.8(6) |

| Z | 4 |

Other Advanced Spectroscopic Techniques

Currently, there is no readily available information in the public domain regarding the characterization of this compound using other advanced spectroscopic techniques such as Raman spectroscopy or electron paramagnetic resonance (EPR) spectroscopy.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the molecular and electronic properties of organic molecules from first principles. mdpi.com DFT methods are employed to determine stable molecular geometries, vibrational frequencies, and various electronic parameters. dergipark.org.tr For instance, studies on related quinoline (B57606) derivatives have successfully used the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimization and spectroscopic calculations. dergipark.org.tr

The electronic structure of a molecule is key to understanding its reactivity and photophysical properties. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical parameter for assessing molecular stability and electronic transport properties.

In a theoretical investigation of 2,3-diphenylquinoxaline (B159395) derivatives, DFT calculations were used to determine these electronic parameters. researchgate.net The study revealed how different substituents influence the frontier orbitals, which is crucial for applications in electronic materials. researchgate.net

| Compound Derivative | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |

|---|---|---|---|

| Derivative 6 | -5.60 | -3.04 | 2.56 |

| Derivative 7 | -5.83 | -3.16 | 2.67 |

DFT calculations are also a valuable tool for predicting the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, thereby elucidating the most likely mechanism for a given transformation. For complex heterocyclic systems, this can involve predicting sites of nucleophilic or electrophilic attack. In the context of radical reactions, computational methods can identify the most reactive atom pairs associated with reactive molecular orbitals, bypassing the need to predict individual reactive sites separately. nih.gov This approach allows for a more direct prediction of mechanistic steps in complex chemical processes. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking algorithms calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and a protein. youtube.com A lower score typically indicates a more favorable binding interaction. Beyond just affinity, docking reveals the specific binding mode, including the key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. youtube.com

For example, in a study focused on designing new cytotoxic agents, derivatives of 6-chloroquinoxaline (B1265817) were designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. ekb.eg Molecular modeling was employed to understand the binding affinity of these newly synthesized compounds within the ATP-binding site of the VEGFR-2 active site. ekb.eg Such studies are essential to confirm that the designed molecules can interact effectively with their intended biological target. ekb.eg

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Compound Cii | ER-α (2IOG) | -10.14 | ARG 394, GLU 353 |

| Control Ligand (IOG) | ER-α (2IOG) | -12.84 | LEU 387, THR 347 |

This table illustrates the type of data generated in molecular docking studies. The compounds shown are not quinoxaline (B1680401) derivatives but serve as a structural example of docking results.

The insights gained from molecular docking are pivotal for the rational design of new and more potent derivatives. By visualizing the ligand within the protein's binding pocket, chemists can identify opportunities for structural modifications to improve binding affinity and selectivity. For instance, if a specific region of the binding pocket is unoccupied, a derivative can be designed with an additional functional group to form a new favorable interaction. The development of novel quinoxaline derivatives often relies on this iterative cycle of design, synthesis, and computational evaluation. ekb.eg The use of 2,3-dichloroquinoxaline (B139996) as a scaffold allows for the introduction of various nucleophiles at the C2 and C3 positions, leading to a diverse library of compounds for biological screening. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comyoutube.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. youtube.com

A QSAR model is a mathematical equation that relates one or more calculated properties, known as molecular descriptors, to an observed biological effect (e.g., IC₅₀ values). mdpi.com These descriptors can be calculated from the 2D or 3D structure of the molecule. Quantum chemical calculations are often used to derive sophisticated electronic and quantum-mechanical descriptors. nih.gov

In a QSAR study on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, researchers investigated the correlation between 17 different chemical descriptors and the compounds' tumor-specificity. nih.gov The descriptors were calculated using both semi-empirical and DFT methods. nih.gov The analysis revealed that the water-accessible surface area had the highest correlation with tumor specificity, suggesting its importance in predicting the selective action of these compounds. nih.gov Such models are invaluable for predicting the activity of untested molecules and prioritizing which new derivatives to synthesize and test in the laboratory. nih.gov

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Topological | Wiener Index | Molecular branching and compactness |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Quantum Chemical | Water-Accessible Surface Area | Molecular surface available for interaction |

| Constitutional | Molecular Weight | Size of the molecule |

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While specific QSAR studies exclusively on 2,3-dichloro-6-methoxyquinoxaline are not extensively documented in publicly available research, the principles of QSAR are broadly applied to quinoxaline derivatives to predict their therapeutic potential, including anticancer and antimicrobial activities. rsc.orgnih.gov For a compound like this compound, a QSAR study would typically involve the following steps:

Data Set Selection: A series of structurally related quinoxaline derivatives with known biological activities would be compiled. This dataset would ideally include this compound as a reference compound.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using various statistical metrics and validation techniques to ensure its reliability.

Pharmacophore modeling is another powerful computational approach used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity. A pharmacophore model for a set of active quinoxaline derivatives would highlight the key interaction points required for binding to a specific biological target. For this compound, a pharmacophore model could reveal the importance of the quinoxaline core, the methoxy (B1213986) group, and the chloro substituents in interacting with a target protein. nih.gov

The table below illustrates a hypothetical set of descriptors that would be relevant in a QSAR study of quinoxaline derivatives, including this compound.

| Descriptor | Description | Hypothetical Value for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 229.06 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. | 2.85 |

| Topological Polar Surface Area (TPSA) | The surface area of all polar atoms in a molecule, which correlates with drug transport properties. | 34.9 Ų |

| Number of Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. | 3 |

| Number of Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. | 0 |

| Number of Rotatable Bonds | The number of bonds that can rotate freely, indicating molecular flexibility. | 1 |

This table contains calculated or estimated values for this compound and is for illustrative purposes.

Identification of Key Structural Features

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in understanding the binding mode of a ligand and in identifying the key amino acid residues involved in the interaction.

In the context of this compound, molecular docking studies would be crucial for identifying its potential biological targets and for elucidating the structural basis of its activity. For instance, docking this compound into the active site of a known enzyme or receptor that is targeted by other quinoxaline derivatives could provide insights into its potential mechanism of action. nih.govajol.info

Key structural features of this compound that would be of particular interest in molecular modeling studies include:

The Quinoxaline Scaffold: This planar heterocyclic ring system is a common feature in many biologically active molecules and can participate in various non-covalent interactions, such as π-π stacking with aromatic amino acid residues in a protein's active site. rsc.org

The Chlorine Atoms at Positions 2 and 3: These electron-withdrawing groups can influence the electronic properties of the quinoxaline ring and may be involved in halogen bonding or other specific interactions with the target protein. Their presence also provides sites for further chemical modification to explore structure-activity relationships. nih.gov

The Methoxy Group at Position 6: This group can act as a hydrogen bond acceptor and can also influence the solubility and metabolic stability of the compound. Its orientation and interaction with the target protein would be a key focus of docking studies.

The following table summarizes the key structural features of this compound and their potential roles in biological activity as suggested by computational modeling principles.

| Structural Feature | Potential Role in Biological Activity |

| Quinoxaline Ring | Core scaffold for binding, potential for π-π stacking interactions. |

| 2,3-Dichloro Substituents | Modulation of electronic properties, potential for halogen bonding, sites for synthetic modification. |

| 6-Methoxy Group | Hydrogen bond acceptor, influences solubility and metabolic properties. |

By integrating the insights gained from QSAR, pharmacophore modeling, and molecular docking, researchers can develop a comprehensive understanding of the structure-activity relationships of this compound and its derivatives. This knowledge is invaluable for the rational design of new and more potent analogs with improved therapeutic profiles.

Biological Activities and Mechanisms of Action of Dichloro Methoxyquinoxaline Derivatives

Anticancer Activity

Quinoxaline (B1680401) derivatives, including those synthesized from 2,3-dichloro-6-methoxyquinoxaline, have shown promising anticancer properties. researchgate.net Their activity has been observed across a variety of human cancer cell lines, with some derivatives exhibiting cytotoxicity comparable or even superior to existing chemotherapeutic drugs. mdpi.com The structural versatility of the quinoxaline nucleus allows for modifications that can modulate their biological activity, making them a focal point in the search for new anticancer agents. researchgate.net

Cytotoxicity against Various Cancer Cell Lines

Derivatives of dichloro-methoxyquinoxaline have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain quinoxaline derivatives have shown potent activity against human breast cancer cell lines, with some recording IC50 values lower than the standard chemotherapeutic agent doxorubicin.

In a study evaluating the in vitro effects of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (a related dichloro-dimethoxy derivative), significant anti-tumor activities were observed against both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines. nih.gov The IC50 values were reported as 1 µM for LNCaP, 3 µM for CWR-22, 1.5 µM for PC-3, and 3 µM for DU-145. nih.gov

Furthermore, newly synthesized tricyclic heterocycles containing a thiazolo[4,5-b]quinoxaline moiety, derived from 2,3-dichloroquinoxaline (B139996), displayed broad antiproliferative activities against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines, with IC50 values ranging from 2.02 to 31.54 µM. rsc.org Notably, compounds 4k and 4v from this series showed broad-spectrum activity with IC50 values all below 7.00 µM against the four tested cell lines. rsc.org Another compound, 4l, was particularly effective against the MCF-7 cell line with an IC50 of 1.91 µM. rsc.org

Another study highlighted a pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione derivative that was markedly cytotoxic against human gastric adenocarcinoma cells (MKN 45), with an IC50 value of 0.073 µM, which is more potent than adriamycin (0.12 µM) and cis-platin (2.67 µM) against the same cell line. nih.gov

| Compound Derivative | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | Prostate Cancer (Androgen-Dependent) | 1 | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 | Prostate Cancer (Androgen-Dependent) | 3 | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 | Prostate Cancer (Androgen-Independent) | 1.5 | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 | Prostate Cancer (Androgen-Independent) | 3 | nih.gov |

| Thiazolo[4,5-b]quinoxaline Derivative (4k) | A549, MCF-7, HeLa, HepG2 | Lung, Breast, Cervical, Liver Cancer | <7.00 | rsc.org |

| Thiazolo[4,5-b]quinoxaline Derivative (4v) | A549, MCF-7, HeLa, HepG2 | Lung, Breast, Cervical, Liver Cancer | <7.00 | rsc.org |

| Thiazolo[4,5-b]quinoxaline Derivative (4l) | MCF-7 | Breast Cancer | 1.91 | rsc.org |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | Gastric Adenocarcinoma | 0.073 | nih.gov |

Proposed Mechanisms (e.g., DNA Damage, Enzyme Inhibition, ROS Generation)

The anticancer effects of dichloro-methoxyquinoxaline derivatives are attributed to several mechanisms of action. One of the key proposed mechanisms is the induction of DNA damage. For example, the radiosensitizer 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to induce high levels of DNA damage in murine mammary adenocarcinoma EMT-6 cells, particularly when combined with ionizing radiation. nih.govresearchgate.net This damage leads to cell-cycle arrest, and the rate of DNA repair is slower in cells treated with the combination of DCQ and radiation compared to either treatment alone. nih.govresearchgate.net The activation of DNA-protein kinase and increased levels of p-ATM suggest the formation of double-strand breaks, which are highly cytotoxic. nih.govresearchgate.net

The generation of reactive oxygen species (ROS) is another significant mechanism. nih.govnih.gov The N-oxide groups in some quinoxaline derivatives can undergo redox-cycling, leading to the production of ROS. nih.gov These ROS can, in turn, cause DNA damage. nih.govnih.gov Studies have shown that DCQ treatment alone can induce ROS generation in EMT-6 cells. nih.gov The contribution of ROS to the anticancer effect is supported by the fact that antioxidants can mitigate the radiosensitizing effects of DCQ. nih.gov

Enzyme inhibition is also a crucial aspect of the anticancer activity of these compounds. Some quinoxaline derivatives have been investigated for their ability to inhibit specific enzymes associated with cancer cell proliferation. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy, and a series of 6-chloroquinoxaline (B1265817) derivatives have been designed and synthesized as VEGFR-2 inhibitors. ekb.eg Molecular docking studies have been employed to understand the binding modes of these compounds within the VEGFR-2 pocket. ekb.eg

Furthermore, some quinoxaline derivatives can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic pathways. This can involve enhancing the expression of proteins like Bax and p53 while decreasing the levels of anti-apoptotic proteins such as Bcl-2. Cell cycle arrest is another observed mechanism, with some derivatives causing cancer cells to halt in the S phase or G1-phase of the cell cycle. nih.gov

Structure-Activity Relationships (SAR) for Anticancer Potency

The structure-activity relationship (SAR) of quinoxaline derivatives is crucial for optimizing their anticancer potency. Studies have shown that the nature and position of substituents on the quinoxaline ring system significantly influence their biological activity. nih.gov

For instance, in a series of 1-(N-substituted)-quinoxaline derivatives tested against breast (MCF-7) and cervical (HeLa) cancer cell lines, the replacement of an electron-donating group like methoxy (B1213986) (OCH3) with an electron-withdrawing group such as chlorine (Cl) was found to decrease the anticancer activity. mdpi.com This highlights the importance of electronic effects of the substituents.

In another study, the presence of a 6,7-dimethoxy substituent on quinazoline (B50416) derivatives was shown to enhance their inhibitory effects against both EGFR and VEGFR-2 compared to analogues with a dioxolane ring at the same positions. nih.gov The presence of methoxy groups, in general, has been noted to play a crucial role in the anticancer activity of various heterocyclic compounds. mdpi.comresearchgate.net

The linker between the quinoxaline nucleus and other moieties also plays a role. An NH-CO linker at the second position of the quinoxaline nucleus was found to increase activity, whereas aliphatic linkers led to a decrease. mdpi.com Similarly, an NH linker at the third position was deemed essential for activity, with aliphatic linkers again reducing potency. mdpi.com

The nature of the heterocyclic system attached to the quinoxaline core is also a determining factor. A benzoxazole (B165842) moiety at the second position of the quinoxaline nucleus resulted in higher activity compared to other heterocyclic systems. mdpi.com In the development of tricyclic heterocycles from 2,3-dichloroquinoxaline, the substitution pattern on the phenyl ring and the tricyclic system itself influenced the antiproliferative activity. rsc.org

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Quinoxaline derivatives are well-recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various bacteria, fungi, and viruses. nih.govnih.gov The foundational this compound serves as a key intermediate for synthesizing a variety of new derivatives with potential antimicrobial applications. nih.gov

Broad-Spectrum Antimicrobial Effects

Derivatives of 2,3-dichloroquinoxaline have been functionalized with a range of sulfur and nitrogen nucleophiles to create new compounds with significant antimicrobial activity. nih.gov Symmetrically disubstituted quinoxalines have shown notable antibacterial activity, while other derivatives have displayed considerable antifungal effects. nih.gov Some of these compounds have demonstrated a broad antimicrobial spectrum against most of the tested strains. nih.gov

In vitro studies have confirmed the potent activity of a this compound derivative against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) that are comparable to established antibiotics. The antimicrobial activity of synthesized quinoxaline derivatives has been evaluated against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella), as well as fungal strains like Candida albicans. researchgate.net

| Compound Derivative | Microorganism | Type of Microorganism | Activity Noted | Reference |

|---|---|---|---|---|

| This compound derivative | Escherichia coli | Gram-negative Bacteria | Potent activity with MICs comparable to standard antibiotics | |

| This compound derivative | Staphylococcus aureus | Gram-positive Bacteria | Potent activity with MICs comparable to standard antibiotics | |

| Symmetrically disubstituted quinoxalines | Various bacteria | Bacteria | Significant antibacterial activity | nih.gov |

| Asymmetrically substituted quinoxalines (6a, 6b) | Various fungi | Fungi | Considerable antifungal activity | nih.gov |

| Compound 3f | Most tested strains | Broad Spectrum | Broad antimicrobial spectrum | nih.gov |

| Compound 6b | Most tested strains | Broad Spectrum | Broad antimicrobial spectrum | nih.gov |

Specific Activity against Drug-Resistant Strains

The rise of antimicrobial resistance is a major global health concern, necessitating the development of new agents that can overcome these resistance mechanisms. turkjps.org Quinoxaline derivatives have shown potential in this area. For example, the quinoline (B57606) antibiotic nitroxoline (B368727) has demonstrated a broad activity spectrum, including against Gram-negative bacteria with limited therapeutic options due to multidrug resistance. nih.gov

While specific studies focusing solely on this compound against drug-resistant strains are not extensively detailed in the provided context, the broader class of quinoline and quinoxaline compounds has been investigated for activity against such strains. For instance, certain 8-aminoquinolines were found to be more potent against chloroquine-resistant strains of Plasmodium falciparum than chloroquine-sensitive ones. nih.gov

The development of efflux pump inhibitors is a promising strategy to combat resistance. Some quinoline derivatives have been investigated as NorA efflux pump inhibitors against resistant Staphylococcus aureus strains, highlighting the potential for these scaffolds to be used in combination therapies to restore the efficacy of existing antibiotics. mdpi.com Given that the quinoxaline scaffold is a key component of many biologically active compounds, including some with activity against transplantable tumors and various microbes, it is a promising area for the development of new drugs to combat resistant pathogens. nih.gov

Mechanisms of Antimicrobial Action (e.g., MAO Inhibition)

The antimicrobial properties of quinoxaline derivatives have been a significant area of investigation. While the broader class of quinoxalines is known for its antibacterial and antifungal activities, the specific mechanisms of action are still being elucidated. One proposed, though less commonly documented, mechanism for nitrogen-containing heterocyclic compounds is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov However, the primary antimicrobial mechanisms for quinoxaline derivatives are more directly linked to other cellular targets.

For instance, fused quinoxalines have demonstrated notable antimicrobial activities. In one study, 6-Morpholinosulfonyl-2,3-dichloroquinoxaline was synthesized and served as a precursor for a series of derivatives. mdpi.com These compounds, which incorporated aromatic thiadiazine or thiazole (B1198619) moieties, exhibited significant antibacterial and fungal activity, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug Norfloxacin. mdpi.com The potent activity of these derivatives suggests that their mechanism may involve the disruption of essential microbial cellular processes, although the precise targets are not fully defined.

Another approach has been the synthesis of Schiff bases containing quinoxaline moieties. These compounds have also shown promise as antibacterial and antifungal agents, indicating that the structural modifications on the quinoxaline core play a crucial role in their antimicrobial efficacy. mdpi.com While direct evidence linking this compound derivatives to MAO inhibition as an antimicrobial mechanism is not extensively documented in the available literature, the broader antimicrobial potential of this class of compounds is well-established through various synthetic derivatives. mdpi.com

Other Pharmacological Activities

Beyond their antimicrobial effects, derivatives of this compound have been explored for a range of other pharmacological activities.

Anti-inflammatory Effects

Quinoxaline derivatives have shown potential as anti-inflammatory agents. A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, which share structural similarities with quinoxalines, were synthesized and evaluated for their anti-inflammatory activity using the protein denaturation method. derpharmachemica.com Several of these derivatives exhibited good to potent anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug, Diclofenac sodium. derpharmachemica.com The presence of a hydrophobic group was suggested to contribute to the enhanced potency of certain derivatives. derpharmachemica.com

While this study focused on quinazolines, the findings suggest that the core heterocyclic structure is a viable scaffold for developing anti-inflammatory drugs. Additionally, the broader class of Schiff bases, which can be derived from quinoxalines, is known to possess anti-inflammatory properties. nih.gov

Antidiabetic Activity

The potential of quinoxaline derivatives in managing diabetes has been investigated, with a focus on their ability to inhibit key enzymes involved in glucose metabolism. A study on quinoxaline-sulfonamide derivatives, synthesized from a 2,3-dichloro-6-sulfonyl quinoxaline precursor, evaluated their inhibitory effects on α-glucosidase and α-amylase. researchgate.net These enzymes are responsible for the breakdown of carbohydrates into glucose, and their inhibition can help control postprandial hyperglycemia.

The study found that the synthesized derivatives exhibited moderate to good inhibitory activity against both enzymes. researchgate.net Notably, a bis-sulfonamide quinoxaline derivative showed potent inhibition of both α-glucosidase and α-amylase, with inhibitory percentages comparable to the standard antidiabetic drug acarbose. researchgate.net Another derivative, N-allyl- mdpi.comresearchgate.netsapub.orgtriazolo[4,3-a]quinoxalin-1-amine, also demonstrated significant inhibitory activity. researchgate.net

Table 1: Antidiabetic Activity of Quinoxaline Derivatives

| Derivative | Target Enzyme | Inhibitory Percentage (%) |

|---|---|---|

| Bis-sulfonamide quinoxaline | α-glucosidase | 75.36 ± 0.01 |

| Bis-sulfonamide quinoxaline | α-amylase | 63.09 ± 0.02 |

| N-allyl- mdpi.comresearchgate.netsapub.orgtriazolo[4,3-a]quinoxalin-1-amine | α-glucosidase | 75.36 ± 0.01 |

| N-allyl- mdpi.comresearchgate.netsapub.orgtriazolo[4,3-a]quinoxalin-1-amine | α-amylase | 64.70 ± 0.02 |

| Acarbose (Standard) | α-glucosidase | 57.79 ± 0.01 |

Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

Quinoxaline-containing compounds have emerged as promising candidates for the development of new antiparasitic drugs. Research has demonstrated their efficacy against various parasites, including Schistosoma mansoni, the causative agent of schistosomiasis. nih.gov In one study, a series of 2,3-bis(phenylamino)quinoxalines were synthesized from 2,3-dichloro-6-nitroquinoxaline (B1269935) and evaluated for their anti-schistosomal activity. nih.gov

The results indicated that several of these derivatives exhibited significant activity against schistosomula, the larval stage of the parasite. nih.gov The structure-activity relationship (SAR) analysis revealed that the quinoxaline scaffold was crucial for the observed antiparasitic effects. nih.gov The study also highlighted that modifications at different positions of the quinoxaline ring could either enhance or decrease the activity, providing valuable insights for the design of more potent anti-schistosomal agents. nih.gov While this study used a 6-nitro derivative as the starting material, the findings underscore the potential of the 2,3-dichloroquinoxaline core in developing antiparasitic drugs.

Neuropharmacological Effects (e.g., Anticonvulsant, Antidepressant, Adenosine Receptor Antagonism)

The neuropharmacological properties of quinoxaline derivatives have also been a subject of interest. Certain quinoxalin-2,3-dione derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists. sapub.org NMDA receptors play a critical role in synaptic plasticity and neuronal function, and their antagonists have therapeutic potential in a variety of neurological and psychiatric disorders.

Furthermore, the inhibition of monoamine oxidase B (MAO-B) has been explored as a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov While studies have focused on indole-based MAO-B inhibitors, the structural similarities with quinoxalines suggest that this class of compounds could also be explored for similar activities. nih.gov The development of selective MAO-B inhibitors is of particular interest as they can help to mitigate oxidative stress in the brain. nih.gov

Gastroprotective Properties

The potential of dichloro-substituted compounds in protecting the gastric mucosa has been investigated. A study on a novel dichloro-substituted Schiff base complex demonstrated significant gastroprotective activity against alcohol-induced gastric lesions in animal models. nih.gov The compound was found to reduce the ulcer area, increase gastric wall mucus, and decrease gastric acidity. nih.gov While this study did not specifically use a quinoxaline derivative, it highlights the potential therapeutic benefit of incorporating chlorine atoms into heterocyclic structures for gastroprotective purposes. The mechanism of action is thought to involve an increase in protective factors such as mucus and a decrease in aggressive factors like acid secretion and inflammation. nih.gov

Applications in Agrochemical Research

Herbicidal Activity and Mode of Action (e.g., Protoporphyrinogen (B1215707) Oxidase Inhibition)

Research into the herbicidal properties of quinoxaline (B1680401) derivatives has revealed their potential to control unwanted plant growth. A significant mode of action for many herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). lsuagcenter.comucanr.edu

Protoporphyrinogen Oxidase (PPO) Inhibition: